molecular formula C22H36N4O3S B12005645 7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

Cat. No.: B12005645
M. Wt: 436.6 g/mol
InChI Key: LEKZTSVLDUVVNV-UHFFFAOYSA-N
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Description

7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a dodecyl chain, a methyl group, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the dodecyl chain, methyl group, and thioether linkage. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The dodecyl chain or methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways involving purines.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The thioether linkage and dodecyl chain could also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the dodecyl chain and thioether linkage, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C22H36N4O3S

Molecular Weight

436.6 g/mol

IUPAC Name

7-dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C22H36N4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(25(4)21(29)24-20(18)28)23-22(26)30-17(3)16(2)27/h17H,5-15H2,1-4H3,(H,24,28,29)

InChI Key

LEKZTSVLDUVVNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C

Origin of Product

United States

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